Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester

Description

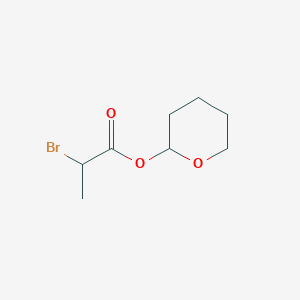

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester (IUPAC name) is a brominated carboxylic acid ester featuring a tetrahydro-2H-pyran-2-yl (THP) group as the ester substituent. The THP moiety is a cyclic ether widely used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and labile nature under acidic hydrolysis . The compound’s structure combines the electrophilic bromine atom at the α-carbon of the propanoic acid backbone with the steric and electronic effects of the THP ester.

Propriétés

Numéro CAS |

74266-26-5 |

|---|---|

Formule moléculaire |

C8H13BrO3 |

Poids moléculaire |

237.09 g/mol |

Nom IUPAC |

oxan-2-yl 2-bromopropanoate |

InChI |

InChI=1S/C8H13BrO3/c1-6(9)8(10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3 |

Clé InChI |

OHXMZRQPJYECOY-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)OC1CCCCO1)Br |

Origine du produit |

United States |

Méthodes De Préparation

THP Protection of Hydroxyl Groups

The tetrahydropyranyl (THP) group is widely used to protect hydroxyl functionalities during synthesis. The protection is typically achieved by reacting the alcohol with dihydropyran (DHP) in the presence of an acid catalyst or via reaction with O-(tetrahydropyran-2-yl)-hydroxylamine for oxime protection.

- Dissolve the hydroxyl-containing compound (e.g., lactic acid derivative or hydroxyphenylacetic acid) in dry ethanol.

- Add O-(tetrahydropyran-2-yl)-hydroxylamine (2 equivalents).

- Stir the reaction mixture at room temperature under an inert atmosphere (argon) for 18–48 hours.

- Concentrate under reduced pressure, extract with ethyl acetate, wash with aqueous acid (e.g., 2 M HCl), dry over sodium sulfate, and concentrate to obtain the THP-protected intermediate.

- This intermediate is often used without further purification in subsequent steps.

Esterification and Formation of Propanoic Acid Esters

The esterification step involves converting the protected acid or acid derivative into the corresponding ester. Commonly, methyl esters or ethyl esters of propanoic acid derivatives are synthesized first, followed by hydrolysis or substitution reactions.

- React methyl ester of (2R)-2-(tetrahydro-2H-pyran-2-yloxy)propanoic acid with lithium hydroxide in a tetrahydrofuran (THF)/water mixture at 0°C for 5 hours.

- Acidify the reaction mixture to pH 3 using 10% hydrochloric acid.

- Extract with ethyl acetate, wash with saturated sodium chloride solution, dry over magnesium sulfate, and filter.

- Evaporate the solvent under reduced pressure to yield the THP-protected lactic acid derivative in about 85% yield.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| THP Protection | O-(tetrahydropyran-2-yl)-hydroxylamine, dry ethanol, argon | Room temperature | 18–48 hours | Not isolated | Used crude for next step |

| Ester Hydrolysis/Formation | LiOH in THF/water; acidification with HCl | 0°C | 5 hours | 85 | Methyl ester to acid conversion |

| Bromination/Nucleophilic Sub. | Sodium hydride, DMF, 2-(2-bromoethoxy)tetrahydro-2H-pyran | 0°C to 60°C | 5 hours | 84 | Followed by extraction and chromatography |

Additional Notes and Research Insights

- The THP protecting group is favored due to its stability under basic and neutral conditions and ease of removal under mild acidic conditions.

- Bromination via 2-(2-bromoethoxy)tetrahydro-2H-pyran allows for selective introduction of the bromo substituent while maintaining the THP protection intact.

- Purification steps such as extraction, drying, and column chromatography are critical to obtain high purity products.

- The overall synthetic route is modular and can be adapted for related compounds with minor modifications.

- Yields reported are generally high (above 80%), indicating efficient reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or acids.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-bromopropanoic acid and tetrahydro-2H-pyran-2-ol.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include different esters or acids.

Hydrolysis: The major products are 2-bromopropanoic acid and tetrahydro-2H-pyran-2-ol.

Reduction: The major product is the corresponding alcohol.

Applications De Recherche Scientifique

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

Medicine: Research into its potential as a prodrug or a drug delivery agent is ongoing, given its ability to undergo hydrolysis and release active compounds.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mécanisme D'action

The mechanism of action of propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The bromine atom in the compound can act as a leaving group, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications. Additionally, the ester bond can be hydrolyzed to release the parent acid and alcohol, which can further participate in biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key molecular parameters of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Propanoic acid, 2-bromo-, THP-2-yl ester | C₈H₁₃BrO₃* | 237.09 | Not explicitly listed† | THP ester group; α-bromo substitution |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | 535-11-5 | Ethyl ester; α-bromo substitution |

| Ethyl 2-bromo-2-methylpropionate | C₆H₁₁BrO₂ | 195.05 | 600-00-0 | Ethyl ester; α-bromo and α-methyl branches |

| Isobutyl 2-bromopropionate | C₇H₁₃BrO₂ | 209.08 | 69122-46-9 | Branched isobutyl ester; α-bromo substitution |

| Propanoic acid, 2-[(THP-2-yl)oxy]-, ethyl ester | C₁₀H₁₈O₄ | 202.25 | 73208-70-5 | Ethyl ester with THP-oxy substituent |

Physicochemical Properties

- Solubility: Ethyl 2-bromopropionate is sparingly soluble in water due to its nonpolar ester group . The THP ester’s larger cyclic ether group likely further reduces aqueous solubility, enhancing lipophilicity.

- Stability : THP esters are stable under basic conditions but hydrolyze in acidic media, unlike ethyl esters, which require stronger acids or bases for cleavage . This makes the THP ester more suitable for temporary protection in multistep syntheses.

- Reactivity : The α-bromo group in all compounds facilitates nucleophilic substitution (e.g., forming carbon-carbon bonds in Reformatsky reactions). However, steric hindrance from the THP group may slow reactivity compared to linear esters like ethyl .

Key Research Findings

- Crystallographic Data : While crystallographic data for the THP-bromopropionate ester is absent, analogs like 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)imidazo[4,5-b]pyridine () highlight the influence of bulky substituents on packing efficiency and bond angles.

- Thermal Properties : Ethyl 2-bromopropionate has a melting point of 181.04°C , whereas THP esters typically exhibit lower melting points due to reduced symmetry.

- Hydrolysis Kinetics : THP esters undergo acid-catalyzed hydrolysis 10–20× faster than ethyl esters, as demonstrated in studies on related THP-protected alcohols .

Activité Biologique

Propanoic acid, 2-bromo-, tetrahydro-2H-pyran-2-yl ester is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of tetrahydro-2H-pyran derivatives often involves various methodologies, including the Knoevenagel condensation and electrocyclization protocols. These methods allow for the formation of stable bicyclic compounds that can exhibit significant biological activities. The presence of functional groups such as esters and halogens can influence the stability and reactivity of these compounds, making them suitable for further biological evaluation .

Antitumor Activity

Recent studies have indicated that compounds similar to propanoic acid derivatives possess antitumor properties. For instance, tetrahydro-2H-pyran derivatives have shown cytotoxic effects against various cancer cell lines. Research involving human SH-SY5Y neuroblastoma cells demonstrated IC50 values ranging from 6.7 to >200 μM, with some derivatives exhibiting significant cytotoxicity . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.

The biological activity of this compound may be linked to its ability to inhibit Class I PI3-kinase enzymes, which are crucial in various cellular processes, including cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor cell invasion and enhanced apoptosis in cancerous cells .

Study on Cytotoxicity

A study published in Molecules investigated the cytotoxic effects of several pyran derivatives on human cancer cell lines. The results indicated that the presence of a bromine atom at the 2-position significantly enhanced the cytotoxicity compared to non-brominated counterparts. This suggests that halogenation could be a key factor in enhancing the biological activity of these compounds .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2-Bromo-Tetrahydro-2H-Pyran | 6.7 | SH-SY5Y Neuroblastoma |

| Non-brominated analogue | >200 | SH-SY5Y Neuroblastoma |

Pharmacological Implications

The pharmacological potential of propanoic acid derivatives extends beyond oncology. They may also exhibit anti-inflammatory properties by modulating immune responses through PI3-kinase inhibition. This dual action could make them valuable in treating both cancer and inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.